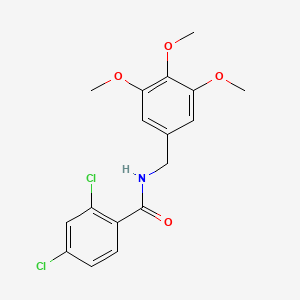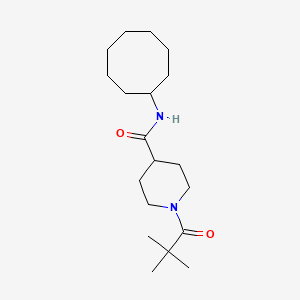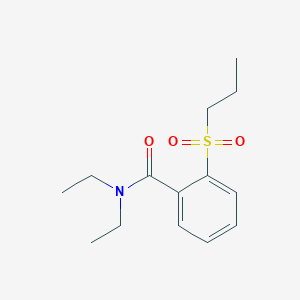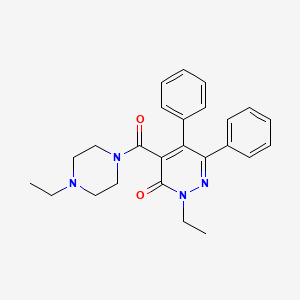
2,4-dichloro-N-(3,4,5-trimethoxybenzyl)benzamide
概要
説明
2,4-Dichloro-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a benzamide group substituted with a 3,4,5-trimethoxybenzyl moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
将来の方向性
Given the limited information available on “2,4-dichloro-N-(3,4,5-trimethoxybenzyl)benzamide”, future research could focus on elucidating its physical and chemical properties, synthesis methods, and potential applications. As benzamides are widely used in various industries and as intermediates in the synthesis of therapeutic agents, further exploration of this compound could be of considerable importance .
作用機序
Target of Action
It’s worth noting that benzamide derivatives, to which this compound belongs, have been associated with various biological activities .
Mode of Action
Benzamide derivatives are known to interact with their targets, leading to changes at the molecular level that can result in various biological outcomes .
Biochemical Pathways
Benzamide derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Benzamide derivatives have been associated with various biological activities, suggesting that they can induce significant molecular and cellular changes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3,4,5-trimethoxybenzyl)benzamide typically involves a multi-step process:
Synthesis of 2,4-Dichlorobenzoyl Chloride: This can be achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amide Coupling: The final step involves the coupling of 2,4-dichlorobenzoyl chloride with 3,4,5-trimethoxybenzylamine in the presence of a suitable base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2,4-Dichloro-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, potentially altering the functional groups present.
科学的研究の応用
2,4-Dichloro-N-(3,4,5-trimethoxybenzyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzamide: Lacks the 3,4,5-trimethoxybenzyl group, resulting in different chemical and biological properties.
3,4,5-Trimethoxybenzylamine: Contains the trimethoxybenzyl group but lacks the dichlorobenzamide moiety.
Uniqueness
2,4-Dichloro-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the combination of the dichlorobenzamide and trimethoxybenzyl groups, which confer distinct chemical reactivity and potential biological activities not observed in the individual components.
特性
IUPAC Name |
2,4-dichloro-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-20-17(21)12-5-4-11(18)8-13(12)19/h4-8H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVMIMXMWHEJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B4446517.png)

![N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4446527.png)
![N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4446539.png)
![1-Cyclopropyl-5-[4-(2-phenylethyl)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B4446542.png)
![6-(4-Methylpiperidine-1-carbonyl)-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446558.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446561.png)
![1-(2,2-dimethylpropanoyl)-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)piperidine-4-carboxamide](/img/structure/B4446566.png)
![2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-methylacetamide](/img/structure/B4446573.png)
![2-methyl-N-[2-methyl-5-(1-{1-[(3-methylphenyl)amino]-1-oxopropan-2-yl}-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B4446574.png)
![N-[3-(1-azepanyl)propyl]-2-chloro-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4446578.png)
![5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446599.png)

